molecular formula C15H18FN3OS B464960 3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 412938-05-7

3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide

Cat. No.: B464960
CAS No.: 412938-05-7
M. Wt: 307.4g/mol
InChI Key: INTIGYIYXBTCSV-QPJJXVBHSA-N
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Description

3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is a synthetic compound that belongs to the class of acrylamides Acrylamides are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acrylamide, 3-(4-fluorophenyl)-N-(4-methylpiperazine-1-carbothioyl)- typically involves the reaction of 3-(4-fluorophenyl)acrylamide with 4-methylpiperazine-1-carbothioyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of acrylamide, 3-(4-fluorophenyl)-N-(4-methylpiperazine-1-carbothioyl)- involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the methylpiperazine carbothioyl group may contribute to its overall stability and bioavailability. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylamide: A simpler analog without the fluorophenyl and methylpiperazine carbothioyl groups.

    N-(4-fluorophenyl)acrylamide: Lacks the methylpiperazine carbothioyl group.

    N-(4-methylpiperazine-1-carbothioyl)acrylamide: Lacks the fluorophenyl group.

Uniqueness

3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide is unique due to the presence of both the fluorophenyl and methylpiperazine carbothioyl groups. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

412938-05-7

Molecular Formula

C15H18FN3OS

Molecular Weight

307.4g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide

InChI

InChI=1S/C15H18FN3OS/c1-18-8-10-19(11-9-18)15(21)17-14(20)7-4-12-2-5-13(16)6-3-12/h2-7H,8-11H2,1H3,(H,17,20,21)/b7-4+

InChI Key

INTIGYIYXBTCSV-QPJJXVBHSA-N

Isomeric SMILES

CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=C(C=C2)F

SMILES

CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=C(C=C2)F

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

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